molecular formula C5HClF2LiNO2S B13510931 Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate

Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate

Cat. No.: B13510931
M. Wt: 219.5 g/mol
InChI Key: HSRPXMCAAFWYHE-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that features a lithium ion paired with a complex organic anion The compound contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, substituted with a chlorine atom and a difluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen.

    Introduction of the Chlorine Atom: Chlorination of the thiazole ring can be achieved using reagents such as thionyl chloride or chlorine gas under controlled conditions.

    Attachment of the Difluoroacetate Group: The difluoroacetate group can be introduced through a nucleophilic substitution reaction using a difluoroacetate ester or acid chloride.

    Lithium Salt Formation: The final step involves the formation of the lithium salt by reacting the organic anion with a lithium source, such as lithium hydroxide or lithium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: Reduction reactions could target the difluoroacetate group or the thiazole ring.

    Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution of the chlorine atom with an amine would yield an aminothiazole derivative.

Scientific Research Applications

Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate may have several applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving thiazole derivatives.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The difluoroacetate group could influence metabolic pathways, while the thiazole ring might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) 2-(5-bromo-1,2-thiazol-4-yl)-2,2-difluoroacetate: Similar structure with a bromine atom instead of chlorine.

    Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-dichloroacetate: Similar structure with a dichloroacetate group instead of difluoroacetate.

Uniqueness

The unique combination of a thiazole ring, chlorine atom, and difluoroacetate group in Lithium(1+) 2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate may confer distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C5HClF2LiNO2S

Molecular Weight

219.5 g/mol

IUPAC Name

lithium;2-(5-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate

InChI

InChI=1S/C5H2ClF2NO2S.Li/c6-3-2(1-9-12-3)5(7,8)4(10)11;/h1H,(H,10,11);/q;+1/p-1

InChI Key

HSRPXMCAAFWYHE-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=NSC(=C1C(C(=O)[O-])(F)F)Cl

Origin of Product

United States

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